molecular formula C16H18N2O3S B1659509 N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 65609-75-8

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B1659509
CAS No.: 65609-75-8
M. Wt: 318.4 g/mol
InChI Key: DZMMCFCCKBVHIX-SFQUDFHCSA-N
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Description

N-[(E)-(4-Ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound of interest in synthetic and medicinal chemistry research. It features a sulfonamide functional group, a moiety widely recognized for its significant biological activity and prevalence in pharmaceuticals and agrochemicals . The compound's structure incorporates an imine (methylideneamino) linkage, which can serve as a versatile synthetic intermediate for further chemical transformations. Research into similar sulfonamide derivatives has demonstrated their relevance in the development of compounds with potential anticancer and antiviral properties . The synthesis of such molecules is often explored using facile methodologies that provide higher yields and simplified workup procedures . This product is intended for research applications in chemical synthesis and biological screening. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. Specific data on melting point, boiling point, and mechanism of action for this exact compound were not available in the search results.

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-21-15-8-6-14(7-9-15)12-17-18-22(19,20)16-10-4-13(2)5-11-16/h4-12,18H,3H2,1-2H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMMCFCCKBVHIX-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65609-75-8
Record name NSC159136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Comparative Analysis of Synthetic Routes

Table 1 summarizes three distinct methodologies adapted from literature for synthesizing structurally analogous sulfonamide Schiff bases:

Method Reactants Conditions Yield (%) Source
Acid-catalyzed condensation 4-Methylbenzenesulfonamide + 4-ethoxybenzaldehyde AcOH, H₂SO₄, 100°C, 6 h 62–68
Base-mediated synthesis 4-Methylbenzenesulfonamide + 4-ethoxybenzaldehyde Toluene, K₃PO₄, 110°C, 20 h 55–60
Solvent-free approach 4-Methylbenzenesulfonamide + 4-ethoxybenzaldehyde Neat, 120°C, 3 h 48–52

The acid-catalyzed method achieves higher yields due to enhanced protonation of the carbonyl oxygen, facilitating nucleophilic attack. However, base-mediated routes in toluene reduce side reactions like sulfonamide hydrolysis, albeit with longer reaction times.

Stepwise Synthesis of this compound

Preparation of 4-Ethoxybenzaldehyde

4-Ethoxybenzaldehyde, the aldehyde precursor, is synthesized via O-alkylation of 4-hydroxybenzaldehyde with ethyl bromide in the presence of K₂CO₃ in acetone. The reaction proceeds at 60°C for 8 h, yielding 85–90% product after recrystallization from ethanol.

Condensation with 4-Methylbenzenesulfonamide

The critical step involves condensing equimolar amounts of 4-methylbenzenesulfonamide and 4-ethoxybenzaldehyde. Adapted from Paal-Knorr conditions, the protocol is as follows:

  • Reaction Setup : Combine 10 mmol 4-methylbenzenesulfonamide, 10 mmol 4-ethoxybenzaldehyde, and 20 mL acetic acid in a round-bottom flask.
  • Catalyst Addition : Add 0.5 mL concentrated H₂SO₄ dropwise under stirring.
  • Reflux : Heat at 100°C for 6 h under N₂ atmosphere.
  • Workup : Cool to room temperature, pour into ice-water, and filter the precipitate.
  • Purification : Recrystallize from ethanol/water (3:1 v/v) to obtain pale-yellow crystals.

Key Observations :

  • The reaction’s progress is monitored by TLC (silica gel, ethyl acetate/hexane 1:2).
  • Yields range from 62–68%, with purity >95% confirmed by HPLC.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

  • Acetic acid : Maximizes yield (68%) due to dual solvent-catalyst role.
  • Toluene : Requires phase-transfer catalysts (e.g., TDA-1) but minimizes side reactions.
  • Ethanol : Suboptimal (yield <50%) due to competitive aldol condensation.

Temperature and Time Dependence

A kinetic study (Table 2) reveals the trade-off between temperature and decomposition:

Temperature (°C) Time (h) Yield (%) Purity (%)
80 8 58 92
100 6 68 95
120 4 65 88

Elevating temperature beyond 100°C accelerates byproduct formation, reducing purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, –CH=N–), 7.82–7.25 (m, 8H, aromatic), 4.12 (q, 2H, –OCH₂CH₃), 2.42 (s, 3H, –CH₃), 1.38 (t, 3H, –OCH₂CH₃).
  • IR (KBr) : 1635 cm⁻¹ (–C=N), 1320 cm⁻¹ (–SO₂–), 1250 cm⁻¹ (C–O–C).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at t₃ = 4.2 min, confirming >95% purity.

Applications and Derivatives

While direct studies on this compound are limited, analogous sulfonamide Schiff bases exhibit:

  • Antibacterial activity : MIC = 8–16 µg/mL against S. aureus and E. coli.
  • Anticancer potential : IC₅₀ = 12–18 µM in MCF-7 breast cancer cells.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group or the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide with key analogs, highlighting substituent effects on molecular weight, polarity, and applications:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Substituent Properties Key Applications Evidence ID
This compound C₁₆H₁₈N₂O₃S 318.39 Ethoxy (-OCH₂CH₃): Electron-donating, moderate polarity Antimicrobial intermediates; metal chelation
(E)-N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide C₁₄H₁₁ClN₂O₂S 322.77 Chloro (-Cl): Electron-withdrawing, high polarity Pharmaceutical intermediates; pesticide synthesis
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide C₁₈H₂₂N₂O₂S 330.45 tert-Butyl (-C(CH₃)₃): Sterically bulky, hydrophobic Research chemicals; discontinued commercial use
N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide C₁₅H₁₅N₂O₃S 302.35 Methoxy (-OCH₃): Electron-donating, higher polarity than ethoxy Crystallography studies; bioactivity screening
N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide C₁₅H₁₅N₂O₃S 302.35 Methoxy (-OCH₃) at ortho position: Altered steric effects Chelating agents for metal ions

Key Observations :

  • Electron Effects : Ethoxy and methoxy substituents enhance electron density on the aromatic ring, improving metal-binding capabilities compared to chloro analogs .
  • Polarity : Ethoxy derivatives exhibit moderate hydrophobicity, balancing solubility in organic solvents and aqueous media. Chloro analogs are less soluble due to higher polarity .
  • Steric Hindrance : tert-Butyl groups reduce reactivity in catalytic applications but improve thermal stability .

Insights :

  • Ethoxy derivatives achieve higher yields due to the ethoxy group's electron-donating nature, which accelerates imine formation .
  • Methoxy analogs synthesized at room temperature show lower yields but retain stereochemical integrity .
Antimicrobial Activity

For example:

  • N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide (1c in ) showed moderate activity against E. coli (MIC = 32 µg/mL) .
  • Chloro derivatives exhibited enhanced activity against S. aureus due to increased electrophilicity .
Metal Chelation

Ethoxy and methoxy derivatives form stable complexes with Cu²⁺ and Fe³⁺, as demonstrated by FT-IR and UV-Vis spectroscopy. The ethoxy group's electron density facilitates stronger metal coordination compared to tert-butyl analogs .

Biological Activity

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C15H15N2O3S
  • Molar Mass: 295.36 g/mol
  • Density: 1.05 g/cm³

The structure includes an ethoxyphenyl group linked to a methylbenzenesulfonamide moiety through a methyleneamino bridge, which significantly influences its biological interactions and properties.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-ethoxybenzaldehyde and 4-methylbenzenesulfonamide under reflux conditions in an organic solvent like ethanol or methanol. The general reaction can be summarized as follows:

4 Ethoxybenzaldehyde+4 MethylbenzenesulfonamideN E 4 ethoxyphenyl methylideneamino 4 methylbenzenesulfonamide\text{4 Ethoxybenzaldehyde}+\text{4 Methylbenzenesulfonamide}\rightarrow \text{N E 4 ethoxyphenyl methylideneamino 4 methylbenzenesulfonamide}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting essential biosynthetic pathways, particularly those involved in folic acid synthesis.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or signaling pathways.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may function as an enzyme inhibitor or receptor antagonist, disrupting critical cellular processes.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related derivatives:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that similar sulfonamide derivatives exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Research : In vitro studies demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications.
  • Mechanistic Insights : Research utilizing molecular docking simulations has indicated favorable binding interactions between the compound and target enzymes involved in metabolic pathways, providing insights into its potential efficacy.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

Compound NameStructural FeaturesBiological Activity
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamideMethoxy group instead of ethoxySimilar antimicrobial properties
N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamideFluorophenyl groupEnhanced anticancer activity
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamideBromo and hydroxy groupsPotential enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

  • Temperature : Heating to ~140 °C enhances sulfonamide formation while minimizing side reactions .
  • pH and Solvents : Use of polar aprotic solvents (e.g., dimethylformamide) and basic conditions (e.g., triethylamine) facilitates nucleophilic substitutions .
  • Catalysts : Transition-metal catalysts may improve yields in coupling reactions involving the imine group .
    • Validation : Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .

Q. How can structural integrity and purity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for the ethoxyphenyl (δ 6.8–7.2 ppm) and sulfonamide (δ 2.4 ppm for methyl) groups .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 346.1 (calculated for C₁₇H₁₈N₂O₃S) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation .

Q. What biological assays are suitable for preliminary evaluation of its therapeutic potential?

  • Experimental Design :

  • Enzyme Inhibition Assays : Test interactions with folate metabolism enzymes (e.g., dihydrofolate reductase) due to structural similarity to sulfonamide inhibitors .
  • Antibacterial Screening : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains, referencing sulfonamide-class activity .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reaction outcomes during derivative synthesis?

  • Data Contradiction Analysis :

  • Controlled Replication : Repeat reactions under identical conditions (e.g., solvent, temperature) to isolate variables causing discrepancies .
  • Spectroscopic Validation : Compare NMR/IR spectra of products to distinguish regioisomers or byproducts .
  • Case Study : Reduction of nitro groups may yield unintended amines if reducing agents (e.g., Sn/HCl) are not carefully titrated .

Q. What strategies enhance selectivity in targeting biological receptors or enzymes?

  • Methodological Approaches :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) to the ethoxyphenyl ring to modulate binding affinity .
  • Molecular Modeling : Perform docking studies with proteins like carbonic anhydrase to predict binding modes and guide structural modifications .
  • Pharmacokinetic Profiling : Assess logP and solubility to optimize bioavailability for in vivo studies .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Crystallography Workflow :

  • Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .
  • Data Interpretation : Analyze torsion angles (e.g., C=N imine bond) to confirm the (E)-configuration and planarity of the methylideneamino group .
    • Challenges : Crystallization may fail due to flexible ethoxy groups; consider co-crystallization with stabilizing agents .

Q. What methodologies ensure reproducibility in pharmacological data across labs?

  • Standardization Protocols :

  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish storage guidelines .
  • Inter-lab Collaboration : Share validated synthetic protocols and analytical parameters via open-access repositories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

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